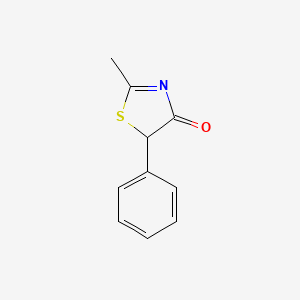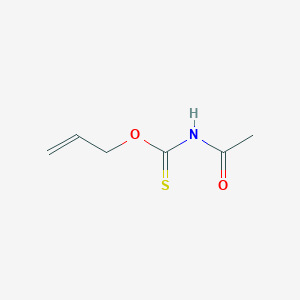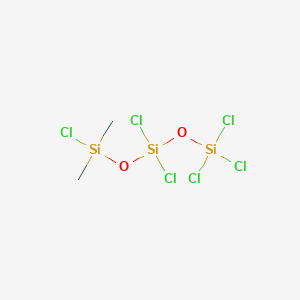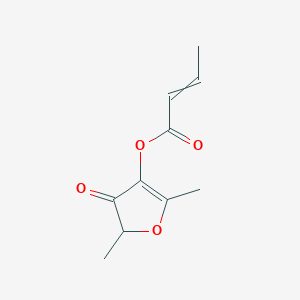
2-(2-Methoxypropan-2-yl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxypropan-2-yl)oxirane is an organic compound with the molecular formula C6H12O2. It is a type of epoxide, which is a three-membered cyclic ether. Epoxides are known for their high reactivity due to the strain in the three-membered ring. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Methoxypropan-2-yl)oxirane can be synthesized through several methods. One common method involves the epoxidation of alkenes using peracids. For instance, the reaction of 2-methoxypropene with a peracid such as m-chloroperbenzoic acid (m-CPBA) can yield this compound .
Industrial Production Methods
On an industrial scale, the production of epoxides often involves the use of catalysts to facilitate the reaction. The catalytic oxidation of alkenes using air or oxygen is a common method. For example, the oxidation of 2-methoxypropene in the presence of a silver catalyst can produce this compound .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxypropan-2-yl)oxirane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diols.
Reduction: Reduction reactions can open the epoxide ring to form alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the epoxide ring is opened by nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids like m-CPBA.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like ammonia or thiols can react under mild conditions to open the epoxide ring
Major Products
Oxidation: Diols are the major products.
Reduction: Alcohols are formed.
Substitution: The products depend on the nucleophile used, resulting in various substituted alcohols
Scientific Research Applications
2-(2-Methoxypropan-2-yl)oxirane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: It is used in the production of polymers and as a stabilizer in certain industrial processes
Mechanism of Action
The mechanism of action of 2-(2-Methoxypropan-2-yl)oxirane involves the opening of the epoxide ring. This can occur through nucleophilic attack, where a nucleophile attacks the electrophilic carbon atom in the epoxide ring, leading to ring opening and the formation of a new bond. This mechanism is common in many reactions involving epoxides .
Comparison with Similar Compounds
2-(2-Methoxypropan-2-yl)oxirane can be compared with other similar epoxides:
cis-2,3-Epoxybutane: Similar in structure but differs in the position of the epoxide ring.
trans-2,3-Epoxybutane: Similar to cis-2,3-epoxybutane but with a different geometric configuration.
1,2-Epoxybutane: Has a different carbon backbone.
1,2,3,4-Diepoxybutane: Contains two epoxide rings.
3,3-Dimethyloxirane: Similar in structure but with different substituents.
These compounds differ in their chemical properties and reactivity, making this compound unique in its applications and reactions.
Properties
CAS No. |
112176-65-5 |
|---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
2-(2-methoxypropan-2-yl)oxirane |
InChI |
InChI=1S/C6H12O2/c1-6(2,7-3)5-4-8-5/h5H,4H2,1-3H3 |
InChI Key |
BZCSQFMLNGDSJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CO1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-Ethyl-4-[(E)-(4-methoxyphenyl)diazenyl]aniline](/img/structure/B14299274.png)



![Ethoxy{3-[(oxiran-2-yl)methoxy]propyl}di(propan-2-yl)silane](/img/structure/B14299301.png)
![1,2,3,4,7,7-Hexachloro-5-(phenoxymethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14299308.png)


![(3E)-3-[(2-Methylphenyl)imino]-1-phenylbutan-1-one](/img/structure/B14299316.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-(trimethylsilyl)ethyl]-](/img/structure/B14299322.png)


